1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene
Description
1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene is a halogenated aromatic compound featuring a benzyl backbone substituted with a chloro group at the para position and a complex functional group at the benzylic carbon. This group comprises a methylsulfanyl (SCH₃) moiety, a phenylimino (Ph-N=) group, and an amino linker.
Properties
IUPAC Name |
methyl N'-[(4-chlorophenyl)methyl]-N-phenylcarbamimidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2S/c1-19-15(18-14-5-3-2-4-6-14)17-11-12-7-9-13(16)10-8-12/h2-10H,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQQKWXTPOVCFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NCC1=CC=C(C=C1)Cl)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-Chloro-4-[(chloromethyl)sulfanyl]benzene
1-Chloro-4-((4-nitrophenoxy)methyl)benzene
- Structure: Para-chlorobenzene with a nitrophenoxymethyl (-CH₂-O-C₆H₄-NO₂) group.
- Key Differences: The nitro and ether groups confer distinct electronic effects (strong electron-withdrawing) compared to the electron-rich methylsulfanyl and imino groups in the target compound.
- Reactivity : Reduction with Raney Ni yields 4-((4-chlorobenzyl)oxy)aniline, highlighting nitro group susceptibility .
1-Chloro-4-[(4-iodophenoxy)methyl]benzene
- Structure: Halogenated benzene with an iodophenoxy substituent.
Chlorbenside (1-Chloro-4-(((4-chlorophenyl)methyl)thio)benzene)
- Structure : Bis-chlorophenyl thioether.
- Key Differences: Symmetrical thioether linkage vs. the asymmetric imino-methylsulfanyl-amine chain in the target compound.
- Application : Used as a pesticide, suggesting bioactivity absent in the target compound’s documentation .
Physicochemical Properties
Reactivity and Functional Group Analysis
- Imino Group (Ph-N=): Unique to the target compound, enabling tautomerization (keto-enol) or coordination with transition metals (e.g., Ni, Cu) .
- Methylsulfanyl (SCH₃): Electron-rich sulfur atom enhances nucleophilicity, contrasting with electron-withdrawing groups in analogs like nitrophenoxy derivatives .
- Chlorobenzene Core : Common to all compared compounds, contributing to lipophilicity and stability.
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